molecular formula C19H15N3O2 B5395787 (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5395787
M. Wt: 317.3 g/mol
InChI Key: BGZHRFADPIFKBP-ZROIWOOFSA-N
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Description

(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Benzimidazole Moiety: The benzimidazole ring is often formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the benzodioxin and benzimidazole intermediates with a suitable nitrile precursor under catalytic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced composites, due to its structural properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Similar structure but lacks the methyl group on the benzimidazole ring.

    (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enamide: Similar structure but contains an amide group instead of a nitrile group.

Uniqueness

The presence of both the benzodioxin and benzimidazole moieties, along with the nitrile group, makes (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile unique. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-2-4-15-16(8-12)22-19(21-15)14(11-20)9-13-3-5-17-18(10-13)24-7-6-23-17/h2-5,8-10H,6-7H2,1H3,(H,21,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZHRFADPIFKBP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC4=C(C=C3)OCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC4=C(C=C3)OCCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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